molecular formula C16H20N2O3S B1384434 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol CAS No. 525559-02-8

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol

Cat. No. B1384434
CAS RN: 525559-02-8
M. Wt: 320.4 g/mol
InChI Key: OJOARARGXCDSSX-UHFFFAOYSA-N
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Description

“2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of “2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” would be based on the pyrimidine core structure, with additional functional groups attached at the 2nd, 4th, and 6th positions of the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms and the aromaticity of the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” would depend on its specific structure, including factors such as polarity, solubility, and stability. Pyrimidines are generally stable and have low reactivity due to their aromaticity .

Scientific Research Applications

I apologize, but it seems that there is limited information available online regarding the specific scientific research applications of 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol . The sources found mainly offer the compound for purchase and do not detail its applications . This could indicate that it is either a relatively new compound under research with unpublished applications or it is not widely used in mainstream scientific research.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many pyrimidine derivatives exhibit biological activity and are used in drugs, including antiviral, antimicrobial, and anticancer agents .

Future Directions

The future directions for research on “2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” would likely involve further exploration of its synthesis, properties, and potential biological activities. Given the importance of pyrimidine derivatives in medicinal chemistry, this compound could be of interest for drug development .

properties

IUPAC Name

2-benzylsulfanyl-4-(diethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-20-15(21-4-2)13-10-14(19)18-16(17-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOARARGXCDSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)NC(=N1)SCC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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